(E)-1-Propene-1-sulfonyl Chloride
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Overview
Description
(E)-1-Propene-1-sulfonyl Chloride is an organic compound characterized by the presence of a sulfonyl chloride group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Propene-1-sulfonyl Chloride typically involves the reaction of propene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{CH}_2=CH-CH_3 + \text{ClSO}_3\text{H} \rightarrow \text{CH}_2=CH-CH_2SO_2\text{Cl} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Propene-1-sulfonyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles, resulting in the formation of various addition products.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
(E)-1-Propene-1-sulfonyl Chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-Propene-1-sulfonyl Chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: Similar in reactivity but lacks the propene backbone.
Ethanesulfonyl Chloride: Similar structure but with an ethane backbone instead of propene.
Benzenesulfonyl Chloride: Contains a benzene ring, offering different reactivity and applications.
Uniqueness
(E)-1-Propene-1-sulfonyl Chloride is unique due to the presence of both a reactive sulfonyl chloride group and a propene moiety. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C3H5ClO2S |
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Molecular Weight |
140.59 g/mol |
IUPAC Name |
prop-1-ene-1-sulfonyl chloride |
InChI |
InChI=1S/C3H5ClO2S/c1-2-3-7(4,5)6/h2-3H,1H3 |
InChI Key |
GZYRNGLILQCDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CS(=O)(=O)Cl |
Origin of Product |
United States |
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